REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][C:10]#[N:11].B>O1CCCC1>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][CH2:10][NH2:11]
|
Name
|
|
Quantity
|
2.1 g
|
Type
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reactant
|
Smiles
|
BrC1=C(C=CC=C1)CCC#N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
B
|
Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
|
O1CCCC1
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The resulting solution was stirred for overnight at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 250-mL 3-necked round-bottom flask, was placed
|
Type
|
CUSTOM
|
Details
|
with stiffing at 0° C
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched by the addition of 50 mL of water at 0° C.
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Type
|
EXTRACTION
|
Details
|
extracted with 3×50 mL of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 30 mL of 6N aqueous hydrogen chloride
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with 30 mL of ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted with 3×50 mL of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
This resulted in 1.3 g (58%) of 3-(2-bromophenyl)propan-1-amine as colorless oil
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
BrC1=C(C=CC=C1)CCCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |